molecular formula C15H23NO B6241447 4-[3-(3-methoxyphenyl)propyl]piperidine CAS No. 1354760-69-2

4-[3-(3-methoxyphenyl)propyl]piperidine

Cat. No.: B6241447
CAS No.: 1354760-69-2
M. Wt: 233.3
InChI Key:
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Description

4-[3-(3-methoxyphenyl)propyl]piperidine is an organic compound with the molecular formula C15H23NO It is a piperidine derivative, characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-methoxyphenyl)propyl]piperidine typically involves the reaction of 3-(3-methoxyphenyl)propylamine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-methoxyphenyl)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-[3-(3-hydroxyphenyl)propyl]piperidine.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in 4-[3-phenylpropyl]piperidine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-[3-(3-hydroxyphenyl)propyl]piperidine.

    Reduction: 4-[3-phenylpropyl]piperidine.

    Substitution: Various alkyl or acyl derivatives of this compound.

Scientific Research Applications

4-[3-(3-methoxyphenyl)propyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyphenyl)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(3-hydroxyphenyl)propyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-[3-phenylpropyl]piperidine: Lacks the methoxy group, leading to different chemical and biological properties.

    4-[3-(4-methoxyphenyl)propyl]piperidine: The methoxy group is positioned differently on the phenyl ring.

Uniqueness

4-[3-(3-methoxyphenyl)propyl]piperidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1354760-69-2

Molecular Formula

C15H23NO

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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